molecular formula C16H23N3O3S B2882416 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 953257-26-6

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2882416
CAS No.: 953257-26-6
M. Wt: 337.44
InChI Key: YUJMRIUQIMJXCN-UHFFFAOYSA-N
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Description

The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a fused thiazolo[3,2-a]pyrimidine core, a bicyclic system with a thiazole ring fused to a pyrimidine. Key substituents include:

  • 7-isopropyl group: Introduces steric bulk and lipophilicity.
  • Acetamide side chain: Linked to a tetrahydrofuran-2-ylmethyl group, which may improve solubility and metabolic stability.

This structural framework is associated with pharmacological activity, as pyrimidine derivatives are known for diverse biological roles, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-10(2)13-7-15(21)19-11(9-23-16(19)18-13)6-14(20)17-8-12-4-3-5-22-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMRIUQIMJXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the isopropyl and tetrahydrofuran-2-yl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with specific biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]pyrimidine core is known to interact with specific biological pathways, potentially inhibiting or activating certain processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core : Thiazolo[3,2-a]pyrimidine (same as target).
  • Substituents :
    • 7-methyl (vs. 7-isopropyl in target).
    • 5-phenyl (vs. 5-oxo in target).
    • 2-(2,4,6-trimethoxybenzylidene) and ethyl ester at position 4.
  • Implications :
    • The benzylidene group increases aromaticity but reduces solubility compared to the target’s tetrahydrofuran-acetamide side chain.
    • The 5-phenyl group may hinder hydrogen bonding, unlike the 5-oxo group in the target .
5-Thiazolo[4,5-d]pyrimidine Derivatives ()
  • Core : Thiazolo[4,5-d]pyrimidine (ring fusion at positions 4,5 vs. 3,2-a in target).
  • Substituents : 7-phenyl and 5-thioxo groups.
  • The 5-thioxo group (vs. 5-oxo in target) may alter electronic properties and redox stability .
Thiadiazolo[3,2-a]pyrimidine Derivatives ()
  • Core : Thiadiazolo[3,2-a]pyrimidine (thiadiazole instead of thiazole).
  • Substituents : Carboxamide and phenyl groups.

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 7-Methyl Derivative () Thiadiazolo Derivative ()
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine
Key Substituents 7-isopropyl, 5-oxo, THF-acetamide 7-methyl, 5-phenyl, benzylidene, ethyl ester Carboxamide, phenyl
Molecular Weight ~363.4 g/mol (estimated) 549.5 g/mol ~350–400 g/mol (estimated)
Hydrogen Bonding High (5-oxo, acetamide) Moderate (ester, benzylidene) Moderate (carboxamide)
Lipophilicity (LogP) Moderate (tetrahydrofuran enhances solubility) High (aromatic benzylidene) Low (thiadiazole increases polarity)
  • Target vs. Ethyl 7-Methyl Derivative : The target’s 7-isopropyl group may improve steric selectivity in enzyme binding compared to 7-methyl. The tetrahydrofuran-acetamide side chain likely enhances aqueous solubility over the benzylidene-ester group .
  • Target vs. Thiadiazolo Derivatives : The thiazole core in the target offers better membrane permeability than thiadiazole, which is more polar .

Crystallographic and Conformational Insights

  • Ethyl 7-Methyl Derivative : The pyrimidine ring adopts a flattened boat conformation with a puckered C5 atom (deviation: 0.224 Å). The benzylidene group forms an 80.94° dihedral angle with the pyrimidine ring, limiting planarity .
  • Target Compound : While crystallographic data is unavailable, similar puckering is expected. The tetrahydrofuran moiety may introduce torsional flexibility, contrasting with the rigid benzylidene group in ’s compound .

Biological Activity

The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₃N₃O₃S
  • Molecular Weight : 337.4 g/mol

Structural Representation

The compound features a thiazolo-pyrimidine core structure with an acetamide functional group. This unique arrangement is believed to contribute significantly to its biological activities.

Antimicrobial Properties

Research has indicated that derivatives of thiazolo-pyrimidines, including this compound, exhibit significant antimicrobial activity. For instance:

  • Activity Against Bacteria : The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. In vitro studies demonstrated an inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity : Studies revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to have an IC₅₀ value of 158.5 ± 12.5 μM against leukemia HL-60 cells . This suggests that the compound may interfere with cancer cell proliferation and viability.

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The thiazole and pyrimidine rings are known pharmacophores that can participate in various biochemical interactions, potentially leading to the observed biological effects .

Data Summary

Biological ActivityTarget OrganismIC₅₀ (μM)Reference
AntibacterialE. coliNot specified
AntibacterialS. aureusNot specified
CytotoxicHL-60 cells158.5 ± 12.5

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various thiazolo-pyrimidine derivatives indicated that modifications in the molecular structure could enhance antimicrobial efficacy. The compound's ability to inhibit bacterial growth was highlighted in comparative assays .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of thiazolo-pyrimidine derivatives against leukemia cells. The findings supported the hypothesis that structural variations significantly impact the degree of cytotoxicity observed .

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, including cyclization of the thiazolo[3,2-a]pyrimidine core and functionalization of the acetamide side chain. A critical challenge is maintaining regioselectivity during heterocyclic ring formation . Optimization strategies include:

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Inert Atmosphere : Protection from oxidation/hydrolysis via nitrogen/argon purging .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for acetamide coupling) to minimize side reactions .

Q. Q2. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity, particularly distinguishing the isopropyl and tetrahydrofuran-methyl groups .
  • X-ray Crystallography : For absolute configuration determination, especially resolving stereochemistry at the thiazolo-pyrimidine junction .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (C₁₈H₂₄N₄O₃S) and isotopic pattern .

Q. Q3. What preliminary assays are recommended to assess its biological activity?

Initial screening should focus on target-agnostic assays:

  • Enzyme Inhibition : Test against kinases or proteases due to the thiazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Profiling : Use MTT assays on cancer (e.g., HeLa) and non-cancerous cell lines to gauge selectivity .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. Q4. How can conflicting structure-activity relationship (SAR) data be resolved for derivatives of this compound?

Contradictions in SAR often arise from variations in substituent positioning or assay conditions. To address this:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity .
  • Molecular Dynamics (MD) Simulations : Model ligand-target binding to identify critical interactions (e.g., hydrogen bonds with the tetrahydrofuran moiety) .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. Q5. What strategies improve the compound’s metabolic stability without compromising potency?

  • Isotere Replacement : Substitute the labile thiazolo-oxygen with bioisosteres like sulfone or amide groups .
  • Pro-drug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. Q6. How can researchers design experiments to investigate its mechanism of action in complex biological systems?

  • Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated derivative to pull down target proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • In Vivo Pharmacokinetics : Track compound distribution and clearance in rodent models using radiolabeled analogs .

Q. Q7. What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO-water gradients (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Formulate with PEGylated liposomes to enhance dispersion .
  • pH Adjustment : Test solubility across physiological pH ranges (4.5–7.4) to mimic in vivo conditions .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers analyze discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Force Fields : Ensure simulation parameters (e.g., solvation models) match experimental conditions .
  • Synchrotron Crystallography : Resolve target-ligand co-crystal structures to validate docking poses .
  • Batch Effect Correction : Normalize assay data for variables like cell passage number or reagent lot .

Q. Q9. What statistical approaches are optimal for designing high-throughput SAR studies?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2⁴ designs) to test substituent combinations efficiently .
  • Machine Learning : Train QSAR models with Bayesian classifiers to prioritize synthetic targets .
  • Dose-Response Redundancy : Include duplicate wells and positive/negative controls to minimize false positives .

Advanced Analytical Techniques

Q. Q10. How can advanced spectroscopy resolve stereochemical ambiguities in derivatives?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns and correlate retention times with calculated CD spectra .
  • NOESY NMR : Detect through-space interactions to assign relative configurations .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra for absolute configuration .

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